2,7-Dibutoxy-9H-fluoren-9-one

Organic Synthesis Chemical Biology Medicinal Chemistry

Sourcing symmetrically 2,7-disubstituted fluorenone monomers often involves compromising on chain length, which directly impacts device solubility and morphology. 2,7-Dibutoxy-9H-fluoren-9-one (CAS 303735-82-2) provides a precise butoxy-substituted scaffold with a high predicted LogP of 6.60, ensuring enhanced solubility in non-polar processing solvents. • Enables 87% synthetic yield to hydrazine intermediates for biologically active derivatives. • The electron-donating butoxy chains strategically reduce the HOMO-LUMO bandgap versus unsubstituted fluorenone for tuned optoelectronic properties. • Ideal drop-in for hydrophobic polymer matrices in OLED/OPV research where dialkoxy morphology control is critical.

Molecular Formula C21H24O3
Molecular Weight 324.42
CAS No. 303735-82-2
Cat. No. B2727852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibutoxy-9H-fluoren-9-one
CAS303735-82-2
Molecular FormulaC21H24O3
Molecular Weight324.42
Structural Identifiers
SMILESCCCCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCCC
InChIInChI=1S/C21H24O3/c1-3-5-11-23-15-7-9-17-18-10-8-16(24-12-6-4-2)14-20(18)21(22)19(17)13-15/h7-10,13-14H,3-6,11-12H2,1-2H3
InChIKeyAYUDCZPIKWPUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibutoxy-9H-fluoren-9-one Overview


2,7-Dibutoxy-9H-fluoren-9-one (CAS 303735-82-2) is a symmetrically 2,7-disubstituted fluorenone derivative within the broader class of 9H-fluoren-9-one compounds. Its core structure, which is a planar and rigid polyaromatic scaffold [1], is well-recognized for its utility in organic electronics and medicinal chemistry [2]. The defining feature of this specific compound is the presence of two butoxy groups, which impart a specific set of physicochemical properties that directly influence its solubility, processability, and performance in various applications, setting it apart from other fluorenone analogs.

Scaffold
2,7-Disubstituted fluorenone with reported utility in organic electronics and medicinal chemistry research
Side Chain
Butoxy groups may influence solubility and processability in non-polar media
Use Context
Selection for synthetic intermediate or materials building block where alkoxy chain length matters

2,7-Dibutoxy-9H-fluoren-9-one Critical Differentiators


In-class substitution of 2,7-Dibutoxy-9H-fluoren-9-one with simpler 2,7-substituted analogs (e.g., dihydroxy, dimethoxy, diethoxy, or dibromo) is not a viable strategy for many applications. The butoxy chain length is a critical design parameter that directly dictates key performance metrics. For instance, in liquid crystalline materials, replacing alkoxy chains with alkyl chains leads to a marked increase in the mesophase range and thermal stability [1]. In synthetic chemistry, the butoxy groups are key intermediates that enable high-yield transformations to complex oxime derivatives, a synthetic pathway not as efficiently accessible with other alkoxy or halogenated analogs [2]. The following quantitative evidence underscores these critical points of differentiation for scientific selection and procurement.

Alkoxy chain length
Changing butoxy to methoxy, ethoxy, or alkyl may alter mesophase range and thermal stability in liquid crystalline applications.
Synthetic pathway efficiency
Reported oxime formation yields may not transfer to other 2,7-substituted fluorenones; direct substitution may reduce synthetic throughput.
Lipophilicity profile
Predicted LogP differs substantially from dihydroxy, dibromo, or unsubstituted analogs, potentially shifting solubility and permeability behavior.

2,7-Dibutoxy-9H-fluoren-9-one Quantitative Evidence


High-Yield Oxime Synthesis

2,7-Dibutoxy-9H-fluoren-9-one demonstrates a high-yielding, well-documented synthetic route to its corresponding oxime, a key intermediate for biologically active compounds. This route provides a quantified efficiency advantage over many other alkoxy or unsubstituted fluorenones, where such yields are either lower or not as consistently reported. In a study, 2,7-Dibutoxy-9H-fluoren-9-one was converted to (2,7-Dibutoxy-fluoren-9-ylidene)-hydrazine with an isolated yield of 87% under standard conditions [1].

Oxime Synthesis Yield
Cross-study comparable
87%
Reaction with hydrazine monohydrate, ethanol, solvent yellow 146
Supports synthesis workflow efficiency review
Yield may vary with scale and conditions
Organic Synthesis Chemical Biology Medicinal Chemistry

Enhanced Lipophilicity

The butoxy substitution at the 2,7-positions confers a significantly higher predicted lipophilicity compared to other common 2,7-alkoxy or halogenated fluorenone analogs. This is a critical parameter for passive membrane permeability in cell-based assays. The predicted LogP (ACD/LogP) for 2,7-Dibutoxy-9H-fluoren-9-one is 6.60 . This contrasts sharply with the predicted LogP of the unsubstituted fluoren-9-one (LogP ≈ 2.6) and the more polar 2,7-dihydroxyfluoren-9-one (LogP ≈ 2.1), and is significantly higher than the 2,7-dibromo derivative (LogP ≈ 3.8) .

Predicted Lipophilicity
Class-level inference
Target LogP 6.60
Comparators 2.1 – 3.8
Supports lipophilicity-driven selection review
Predicted values (ACD/LogP); experimental confirmation advised
Drug Discovery Chemical Biology ADME/Tox

Tunable HOMO-LUMO Bandgap

The electron-donating character of the butoxy groups at the 2,7-positions is a critical factor in tuning the HOMO-LUMO bandgap (HLG) of 9-fluorenone scaffolds. While specific data for the dibutoxy compound is a class-level inference, a systematic study on a diverse series of 9-fluorenones established that increasing the electron-donating character of substituents consistently decreases the HLG and increases the energy of both HOMO and LUMO levels [1]. This contrasts with electron-withdrawing groups (e.g., -Br, -NO2), which widen the bandgap and lower energy levels [1].

HOMO-LUMO Bandgap Tuning
Class-level inference
Electron-donating butoxy groups may decrease HLG relative to unsubstituted fluorenone; electron-withdrawing groups may increase HLG
Supports electronic property tuning context
Compound-specific data to verify
Organic Electronics Optoelectronics Material Science

2,7-Dibutoxy-9H-fluoren-9-one Application Scenarios


Oxime-Based Bioactive Compound Synthesis

Utilize 2,7-Dibutoxy-9H-fluoren-9-one as the starting material for synthesizing (2,7-Dibutoxy-fluoren-9-ylidene)-hydrazine. The documented 87% yield [1] provides a high-efficiency route to this key intermediate, which is a precursor to compounds with demonstrated larvicidal activity and potential for further biological evaluation. This application directly leverages the compound's proven synthetic utility and high reaction yield.

Lipophilic Organic Electronic Materials

Employ this compound as a building block or dopant in organic electronic devices (OLEDs, OPVs) where enhanced solubility in non-polar solvents or improved compatibility with hydrophobic polymer matrices is required. Its high predicted LogP of 6.60 makes it an ideal candidate over more polar fluorenone analogs, potentially leading to better film formation and device processability.

HOMO-LUMO Tuning for Optoelectronic Materials

Incorporate the 2,7-Dibutoxy-9H-fluoren-9-one core as a building block in conjugated polymers or small molecules for optoelectronic applications. The electron-donating butoxy groups can be used to strategically decrease the HOMO-LUMO bandgap relative to unsubstituted fluorenone, as established by class-level trends [2]. This is a critical design element for achieving desired emission wavelengths and charge transport properties in materials for light-emitting or photovoltaic devices.

Application
Selection Property
Validation Focus
Oxime intermediate synthesis
Reported synthetic yield context
Nucleophilic addition/condensation efficiency review
Non-polar solvent-processable electronic materials
Predicted lipophilicity profile
Solubility and film-formation compatibility review
Bandgap-tuned optoelectronic materials
Electron-donating substituent effect
HOMO-LUMO gap adjustment context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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